5-Cyclohexylcyclohexane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYBPPUTWMUXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615809 | |
| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17844-66-5 | |
| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of 5 Cyclohexylcyclohexane 1,3 Dione and Its Analogs
Reactions Involving the Active Methylene (B1212753) Group (C2 Position)
The C2 methylene group is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of its protons. This makes the C2 carbon a potent nucleophile in its enolate form, readily participating in a variety of bond-forming reactions.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of a compound with an active hydrogen (like 5-cyclohexylcyclohexane-1,3-dione) with a carbonyl compound, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base. wikipedia.org The active methylene group of the dione (B5365651) can be deprotonated to form a nucleophilic enolate that attacks the carbonyl carbon of an aldehyde or ketone. sigmaaldrich.com Subsequent elimination of a water molecule leads to the formation of a new carbon-carbon double bond. wikipedia.org
The Michael addition, on the other hand, involves the 1,4-addition of a nucleophile (the enolate of the dione) to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is a valuable method for forming carbon-carbon bonds. researchgate.netstudycorgi.com The reaction proceeds via the formation of an enolate intermediate which then attacks the β-carbon of the unsaturated system. researchgate.net For instance, the reaction of a cyclohexane-1,3-dione derivative with an α,β-unsaturated ester can proceed via a consecutive Michael-Claisen process to yield a more complex cyclic structure. organic-chemistry.org
A study on the synthesis of cyclohexane-1,3-dione derivatives demonstrated a consecutive double Michael and Claisen reaction of substituted acetone (B3395972) derivatives in the presence of a strong base like potassium tert-butoxide. researchgate.net Another study highlighted a KF-Alumina-mediated double Michael addition of aryl methyl ketones to produce functionalized pimelate (B1236862) esters. researchgate.net
The nucleophilic character of the C2 position allows for the introduction of various alkyl and acyl groups.
Alkylation: C-alkylation of cyclic 1,3-diketones can be achieved using a base like Triton B in aqueous conditions. semanticscholar.org The enolate of this compound, generated by treatment with a suitable base, can react with alkyl halides to introduce an alkyl group at the C2 position. For example, treatment of the sodium salt of the enolate of 1,3-cyclohexanedione (B196179) with methyl iodide yields 2-methyl-1,3-cyclohexanedione. wikipedia.org
Acylation: Acylation at the C2 position is a key step in the synthesis of many biologically active compounds, including triketone herbicides. mdpi.comnih.gov A common method involves the reaction of the 1,3-dione with an acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a base such as triethylamine (B128534) and 4-dimethylaminopyridine. mdpi.com This reaction leads to the formation of 2-acyl-cyclohexane-1,3-diones. mdpi.com Alternatively, the dione can be reacted with an acid halide in the presence of pyridine (B92270), which proceeds through an intermediate O-acyl derivative that then rearranges to the C-acylated product with the help of a Lewis acid catalyst. google.com
The following table summarizes the synthesis of various 2-acyl-cyclohexane-1,3-dione analogs:
| Starting 1,3-Dione | Acylating Agent | Coupling Agent/Catalyst | Product |
| 1,3-Cyclohexanedione | Acid derivative | Dicyclohexylcarbodiimide, Triethylamine, 4-Dimethylaminopyridine | 2-Acyl-cyclohexane-1,3-dione mdpi.com |
| 5,5-Dimethyl-1,3-cyclohexanedione | Acid derivative | Dicyclohexylcarbodiimide, Triethylamine, 4-Dimethylaminopyridine | 2-Acyl-5,5-dimethyl-cyclohexane-1,3-dione mdpi.com |
| 5-(Substituted phenyl)cyclohexane-1,3-dione | Acid halide | Pyridine, then Lewis acid | 2-Acyl-5-(substituted phenyl)cyclohexane-1,3-dione google.com |
The active methylene group at the C2 position can also undergo halogenation. While specific studies on the halogenation of this compound are not prevalent in the provided search results, the general reactivity of 1,3-diones suggests that this position is susceptible to electrophilic halogenating agents. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used reagents for the α-halogenation of ketones. The reaction likely proceeds through an enol or enolate intermediate which attacks the halogenating agent.
Reactions Involving the Carbonyl Functionalities (C1 and C3 Positions)
The two carbonyl groups of this compound are key sites for various transformations, particularly reduction and condensation reactions.
The carbonyl groups of cyclohexane-1,3-dione derivatives can be reduced to hydroxyl groups, yielding the corresponding diols. google.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting cyclohexane-1,3-diols are valuable building blocks in the synthesis of pharmaceuticals. google.com The reduction of a related compound, 5-(4-nitrophenyl)cyclohexane-1,3-dione (B1297678), can also involve the nitro group, which can be reduced to an amino group using hydrogen gas with a palladium on carbon catalyst or tin(II) chloride.
The carbonyl groups of this compound can react with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These condensation reactions typically involve the nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon, followed by the elimination of a water molecule.
Cyclohexane-1,3-diones are used in the synthesis of various nitrogen-containing heterocycles through condensation reactions. researchgate.net For example, they can react with aldehydes and amines or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridine (B1200194) and acridine (B1665455) derivatives. researchgate.net The reaction of 5-(4-nitrophenyl)cyclohexane-1,3-dione with amines or hydrazines is a known transformation. Similarly, 5-substituted 1,3-diazacyclohexane derivatives can be synthesized through condensation reactions involving formaldehyde. nih.gov
Cyclization and Heterocycle Formation from Cyclohexane-1,3-dione Derivatives
The unique structural features of this compound and its analogs, particularly the presence of a reactive methylene group situated between two carbonyls, make them exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds. tandfonline.comresearchgate.net These diones serve as key building blocks in various cyclization and condensation reactions, leading to the formation of diverse and synthetically valuable heterocyclic systems. tandfonline.comresearchgate.net
Synthesis of Six-Membered Oxygen-Containing Heterocycles (e.g., 4H-Chromenones, 2H-Xanthenones)
Cyclohexane-1,3-dione derivatives are widely utilized in the construction of six-membered oxygen-containing heterocycles, such as 4H-chromenones and 2H-xanthenones. tandfonline.comresearchgate.net These reactions often proceed through multi-component strategies, which are highly valued for their efficiency and atom economy. scielo.br
The synthesis of 4H-chromenone derivatives can be achieved through the reaction of a cyclohexane-1,3-dione, an aldehyde, and a compound with an active methylene group like malononitrile (B47326). nih.gov For instance, tetrahydro-4H-chromene-3-carbonitrile derivatives have been prepared from the reaction of 1,4-cyclohexanedione, malononitrile, and various benzaldehydes in ethanol (B145695) with triethylamine as a catalyst. nih.gov This reaction demonstrates the utility of cyclohexane (B81311) diones in building the chromene framework.
2H-Xanthenone derivatives, specifically xanthen-1,8-diones, are commonly synthesized by the condensation of two equivalents of a cyclohexane-1,3-dione (such as dimedone) with one equivalent of an aldehyde. pmf.unsa.baresearchgate.netrsc.org These reactions can be catalyzed by various catalysts, including DABCO in water or copper/zeolite catalysts under solvent-free conditions, highlighting the development of environmentally benign synthetic routes. pmf.unsa.barsc.org The resulting xanthene derivatives are of significant interest due to their potential biological activities. pmf.unsa.ba
Below is a table summarizing the synthesis of these oxygen-containing heterocycles.
Table 1: Synthesis of Six-Membered Oxygen-Containing Heterocycles| Starting Cyclohexanedione | Reagents | Product | Catalyst/Conditions | Reference(s) |
|---|---|---|---|---|
| 1,4-Cyclohexanedione | Malononitrile, Benzaldehyde | Tetrahydro-4H-chromene-3-carbonitrile derivative | Ethanol, Triethylamine, Reflux | nih.gov |
| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | 4-Acetamidobenzaldehyde | 3,3,6,6-Tetramethyl-9-(4-acetamidophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthen-1,8(2H)-dione | DABCO, Water, Reflux | pmf.unsa.ba |
| Dimedone | Various Aromatic Aldehydes | 9-Aryl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthen-1,8(2H)-dione | Copper/Zeolite-NaY, Solvent-free | rsc.org |
Synthesis of Six-Membered Nitrogen-Containing Heterocycles (e.g., 1,4-Dihydropyridines, 1,2,4-Triazine (B1199460) Derivatives)
The versatility of cyclohexane-1,3-dione derivatives extends to the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. researchgate.net
1,4-Dihydropyridines (1,4-DHPs) are classically synthesized via the Hantzsch reaction. organic-chemistry.orgthepharmajournal.com This multi-component reaction typically involves an aldehyde, a β-ketoester, and a source of ammonia. thepharmajournal.com Cyclohexane-1,3-diones can serve as the β-dicarbonyl component in Hantzsch-type syntheses to produce acridine-1,8-dione derivatives, which are structurally related to 1,4-DHPs. For example, the one-pot reaction of dimedone, an aromatic aldehyde, and ammonium nitrate (B79036) using a heterogeneous copper/zeolite catalyst yields 9-aryl-hexahydroacridine-1,8-diones. rsc.org The development of new catalysts, such as metal perchlorates or anchored sulfonic acids, and conditions, like ultrasonic irradiation, has improved the efficiency and applicability of the Hantzsch synthesis. organic-chemistry.org
1,2,4-Triazine derivatives can also be prepared from cyclohexane-1,3-diones. nih.gov One strategy involves reacting cyclohexane-1,3-dione with a diazonium salt to form a hydrazone intermediate. nih.gov This intermediate serves as a key precursor that can undergo further cyclization reactions to build the 1,2,4-triazine ring system. nih.gov For example, reaction with phenylisothiocyanate can lead to a tetrahydrobenzo[e] nih.govnih.govgoogle.comtriazine derivative. nih.gov These triazine compounds are investigated for their potential as anti-proliferative agents. nih.govijpsr.info
The table below provides examples of these synthetic transformations.
Table 2: Synthesis of Six-Membered Nitrogen-Containing Heterocycles| Starting Cyclohexanedione | Reagents | Product | Catalyst/Conditions | Reference(s) |
|---|---|---|---|---|
| Dimedone | Aromatic Aldehyde, Ammonium Nitrate | 9-Aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | Copper/Zeolite-NaY, Solvent-free | rsc.org |
| Cyclohexane-1,3-dione | 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride, then Phenylisothiocyanate | Tetrahydrobenzo[e] nih.govnih.govgoogle.comtriazine derivative | Not specified | nih.gov |
Formation of Spirocyclic Systems
Spirocycles represent a unique class of three-dimensional molecules, and cyclohexane-1,3-diones are valuable starting materials for their construction. researchgate.netrsc.org The formation of spirocyclic systems often involves intramolecular cyclization reactions where a new ring is formed at a quaternary carbon center.
One established method is the Dieckmann cyclization. nih.gov For instance, in the synthesis of the natural product (+)-griseofulvin, a complex precursor is subjected to treatment with sodium methoxide, which induces a Dieckmann cyclization to form a cyclohexane-1,3-dione ring spiro-fused to another ring system. nih.gov Another approach involves the reaction of 3-chloromethylene-2-indolones with Danishefsky's diene, which, after several steps, yields spiro[cyclohexane-1,3′-indoline]-2′,4-diones. researchgate.netunimi.it Cascade reactions, such as Michael-aldol sequences, have also been employed to construct spiro[cyclohexane-1,3′-indolin]-2′-ones with a high degree of diastereoselectivity. researchgate.net
The following table highlights methods for the synthesis of spirocyclic systems.
Table 3: Formation of Spirocyclic Systems| Starting Material(s) | Reaction Type | Product | Key Reagents/Conditions | Reference(s) |
|---|---|---|---|---|
| Complex polyketide precursor | Dieckmann Cyclization | (+)-Griseofulvin (contains a spiro cyclohexane-1,3-dione moiety) | Sodium methoxide | nih.gov |
| 3-Chloromethylene-2-indolones, Danishefsky's diene | Multi-step sequence involving cycloaddition | Spiro[cyclohexane-1,3′-indoline]-2′,4-diones | Not specified | researchgate.netunimi.it |
| Indane-1,3-diones/Oxindoles, (E)-5-nitro-6-aryl-hex-5-en-2-one | Cascade Michael-Aldol Reaction | Spiro[cyclohexane-1,3'-indol]-2'-ones | Not specified | researchgate.net |
Mechanistic Studies of Key Chemical Reactions
Understanding the underlying mechanisms of reactions involving cyclohexane-1,3-dione derivatives is crucial for controlling reaction outcomes and designing new synthetic strategies. Research in this area focuses on elucidating reaction pathways, identifying transition states, and rationalizing the factors that govern selectivity.
Elucidation of Reaction Pathways and Transition States
Mechanistic investigations provide deep insights into how transformations of cyclohexane-1,3-diones occur. For example, the conformational inversion of the cyclohexane-1,3-dione ring itself has been studied computationally. The process involves a chair-chair interconversion with a calculated energy barrier of 1.87 kcal/mol. researchgate.netscielo.org.mx The pathway proceeds through boat and twisted-boat transition states and intermediates, a process that links inversion and topomerization. researchgate.netscielo.org.mx
The mechanism of the haloform reaction on cyclohexane-1,3-dione and its derivatives like dimedone has also been elucidated. stackexchange.com While the iodoform (B1672029) test is reportedly negative for the parent dione, the bromoform (B151600) reaction proceeds to yield glutaric acid derivatives. stackexchange.com The proposed mechanism involves the initial dibromination of the dione to form a non-enolic β-diketone. This intermediate then undergoes cleavage in an alkaline medium, followed by further bromination and the classic bromoform reaction sequence. stackexchange.com
In more complex cascade reactions, mechanistic studies help to understand how multiple bonds are formed in a single operation. For instance, the synthesis of functionalized decalin derivatives from pyruvate (B1213749) derivatives and cyclohexane-1,3-diones is proposed to proceed via an aldol-aldol cascade reaction. acs.org Similarly, other studies suggest pathways involving yne-allylic substitution and Conia-ene cascades. acs.org
Understanding Regioselectivity and Stereoselectivity in Transformations
Controlling regioselectivity and stereoselectivity is a central theme in the application of cyclohexane-1,3-diones in synthesis.
Regioselectivity is critical in reactions where the dione can react at different positions. A notable example is the synthesis of cyclohexane-1,3-dione derivatives (CDDs) from acetone and α,β-unsaturated esters via a consecutive Michael-Claisen process. google.comorganic-chemistry.org This reaction exhibits remarkable regioselectivity, where the Michael addition occurs first, followed by a Claisen cyclization to yield the desired CDD. organic-chemistry.org The development of this method solved the long-standing challenge of using unsubstituted acetone in such reactions by controlling the enolate formation at low temperatures. organic-chemistry.org
Stereoselectivity is paramount when creating chiral centers. The synthesis of multisubstituted cyclohexanes from conjugated enynones and malononitrile has been shown to be highly diastereoselective, forming only one pair of enantiomers out of a possible sixteen stereoisomers. nih.gov The stereochemical outcome in the α,α'-annelation reactions of related 1,3-dioxan-5-ones to form bridged bicyclic systems is rationalized by steric and stereoelectronic interactions in intermediate boat-like conformations of the ring. nih.gov Subsequent kinetic protonation establishes an axial ester group on the newly formed cyclohexanone (B45756) ring, demonstrating a high degree of stereocontrol. nih.gov Similarly, catalytic enantioselective formal (4+2) cycloadditions between pyruvate derivatives and cyclohexane-1,3-diones, using a quinidine-derived catalyst, can generate up to six chiral centers with high diastereo- and enantioselectivities. acs.org
Enzymatic Transformations and Biocatalytic Approaches Involving Cyclohexane-1,3-dione Derivatives
The use of enzymes in organic synthesis has gained significant traction as a powerful tool for creating chiral molecules with high selectivity under mild reaction conditions. nih.govnih.gov In the context of cyclohexane-1,3-dione derivatives, enzymatic transformations, particularly reductions, offer an effective strategy for the synthesis of optically active hydroxy-ketones and diols, which are valuable building blocks for pharmaceuticals and natural products. researchgate.netgoogle.com Oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions, are central to these biocatalytic approaches. mdpi.comlookchem.com
Biocatalysis using whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), has been successfully applied to the asymmetric reduction of prochiral cyclic β-diketones. researchgate.netnih.gov These enzymatic systems can exhibit remarkable chemo-, regio-, and stereoselectivity, often surpassing conventional chemical methods. researchgate.net
Detailed Research Findings
Research into the enzymatic reduction of 5-substituted cyclohexane-1,3-diones has demonstrated the feasibility of producing chiral hydroxycyclohexanones with high enantiomeric excess (e.e.). While specific studies on this compound are not extensively documented, the biotransformation of analogous compounds provides significant insights into the potential enzymatic pathways and outcomes.
Studies on the microbial reduction of 5-methylcyclohexane-1,3-dione (B151930) have shown that fungal strains can effectively catalyze the stereoselective reduction of one of the carbonyl groups. mdpi.com For instance, biotransformation of a derivative of 5-methylcyclohexane-1,3-dione using the fungus Absidia cylindrospora resulted in the formation of a hydroxylactone, indicating that the initial ketone reduction was followed by further enzymatic modifications. mdpi.com
Baker's yeast has been extensively used for the mono-reduction of various 1,3-cyclohexanediones. researchgate.netlookchem.com The outcome of these biotransformations is highly dependent on the nature of the substituent at the C-5 position (and other positions). For instance, the reduction of 2,2-dimethyl-1,3-cyclohexanedione by baker's yeast yields the corresponding (S)-hydroxyketone with excellent enantioselectivity (>96% e.e.). lookchem.com This high degree of stereocontrol is a hallmark of enzyme-catalyzed reactions.
Ketoreductases are a particularly important class of oxidoreductases for the synthesis of chiral alcohols. researchgate.netnih.gov They often exhibit predictable stereoselectivity based on the enzyme's origin and can be used to access either enantiomer of a chiral alcohol by selecting the appropriate enzyme. The reduction of cyclic β-keto esters using baker's yeast has been shown to yield products with high diastereoselectivity and enantioselectivity. nih.gov For example, the reduction of certain cyclic β-keto esters by non-fermenting baker's yeast gave the corresponding (1S,2R)-products with >99% diastereomeric excess (d.e.) and >99% e.e. nih.gov
The general principle of these enzymatic reductions involves the stereoselective transfer of a hydride from a cofactor, typically NADPH or NADH, to one of the carbonyl groups of the cyclohexane-1,3-dione ring. nih.gov The facial selectivity of this hydride transfer is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in a specific orientation.
Spectroscopic and Structural Characterization Methodologies for 5 Cyclohexylcyclohexane 1,3 Dione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 5-Cyclohexylcyclohexane-1,3-dione, both one-dimensional and two-dimensional NMR techniques are utilized to obtain a complete structural assignment.
Proton (¹H) NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the cyclohexane (B81311) and cyclohexanedione rings. The protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methine proton at the junction of the two rings is expected to be deshielded and appear at a slightly lower field. The protons on the cyclohexanedione ring, being adjacent to carbonyl groups, will be significantly deshielded, with the methylene (B1212753) protons alpha to the carbonyls appearing in the range of 2.0-2.5 ppm.
Carbon (¹³C) NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbons of the dione (B5365651) moiety are the most deshielded and are expected to appear in the downfield region of the spectrum, typically around 200-210 ppm. The carbons of the cyclohexane ring will resonate in the aliphatic region, generally between 25 and 50 ppm.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~205 |
| CH₂ (alpha to C=O) | ~2.3 - 2.7 | ~45-55 |
| CH (beta to C=O, with cyclohexyl) | ~2.0 - 2.4 | ~40-50 |
| CH (cyclohexyl, attached to dione) | ~1.8 - 2.2 | ~40-45 |
| CH₂ (cyclohexyl) | ~1.0 - 1.8 | ~25-35 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons within the cyclohexane ring and within the cyclohexanedione ring, confirming their respective spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are two or three bonds apart. HMBC is particularly useful for identifying the connectivity between the two ring systems, for example, by showing a correlation between the methine proton of the cyclohexane ring and the carbons of the cyclohexanedione ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons. In the context of this compound, NOESY can help determine the relative stereochemistry of the cyclohexyl substituent.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups present and the electronic structure of the molecule.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. For aliphatic ketones, this band typically appears in the region of 1700-1725 cm⁻¹. The presence of two carbonyl groups may lead to a broadening of this peak or the appearance of two closely spaced peaks. Additionally, the spectrum will show C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane and cyclohexanedione rings in the region of 2850-3000 cm⁻¹.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | Stretch | 1700 - 1725 (strong) |
| C-H (sp³) | Stretch | 2850 - 3000 (medium to strong) |
| CH₂ | Bend | ~1465 (medium) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Carbonyl compounds exhibit characteristic electronic transitions. For this compound, two main transitions are expected: a weak n → π* transition at a longer wavelength (around 270-300 nm) and a more intense π → π* transition at a shorter wavelength (below 200 nm). The presence of two carbonyl groups in a 1,3-relationship can lead to interactions between their molecular orbitals, potentially causing shifts in the absorption maxima compared to a simple monoketone.
Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| n → π | ~270 - 300 | Low |
| π → π | < 200 | High |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight of 194.27 g/mol .
The fragmentation of cyclic ketones in mass spectrometry often involves alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. This can lead to the formation of stable acylium ions. Common fragmentation pathways for this compound could include the loss of the cyclohexyl group or fragmentation of the dione ring.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 111 | [C₆H₇O₂]⁺ | Loss of cyclohexyl radical |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of this compound, which allows for the unambiguous confirmation of its elemental composition. This technique distinguishes the target compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy.
For this compound (C12H18O2), the theoretical exact mass is 194.1307 g/mol . nih.gov HRMS instruments, such as the Q Exactive Orbitrap, can achieve mass accuracies in the sub-ppm (parts per million) range, making it possible to confirm the molecular formula with high confidence. mzcloud.org Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows for the analysis of the intact molecule with minimal fragmentation. mzcloud.org
| Property | Value |
| Molecular Formula | C12H18O2 |
| Exact Mass | 194.1307 g/mol |
| Typical HRMS Instrument | Q Exactive Orbitrap |
| Common Ionization Method | Electrospray Ionization (ESI) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation and identification of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.
A typical GC-MS analysis would involve a fused silica capillary column, such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness). nih.gov The standard ionization energy used is 70 eV, which provides reproducible fragmentation patterns. nih.gov The resulting mass spectrum of this compound can be compared with established spectral libraries, such as those from the National Institute of Standards and Technology (NIST) and WILEY, for positive identification. nih.gov The retention time from the gas chromatogram provides an additional layer of identification.
| Parameter | Typical Value/Condition |
| Gas Chromatography | |
| Column Type | Fused silica capillary (e.g., TG-5MS) |
| Column Dimensions | 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Mass Spectrometry | |
| Ionization Method | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Spectral Library | NIST, WILEY |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in the solid state, offering unparalleled detail about bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For derivatives of this compound, this method can unambiguously establish the molecular connectivity and stereochemistry. beilstein-journals.org For instance, in the crystal structure of a related derivative, 6-cyclohexyl-5H- mzcloud.orgphenomenex.comdithiolo[4,5-f]isoindole-2,5,7-trione, the precise bond lengths and angles within the cyclohexyl and dione-containing rings were determined with high precision. researchgate.net This level of detail is crucial for understanding the molecule's geometry and electronic structure.
Conformational Analysis and Intermolecular Interactions in Crystal Structures
The data obtained from single-crystal X-ray diffraction allows for a detailed conformational analysis of the cyclohexane and cyclohexanedione rings. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. For the cyclohexanedione ring, various conformations such as chair, boat, or twist-boat are possible, and their adoption depends on the substitution pattern and crystal packing forces.
Chromatographic Techniques for Analysis, Isolation, and Purification
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or natural extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis, separation, and purification of a broad range of compounds. phenomenex.com For this compound, both analytical and preparative HPLC can be employed.
Analytical HPLC is used for the qualitative and quantitative determination of the compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the ketone groups in the molecule exhibit UV absorbance.
Preparative HPLC is utilized for the isolation and purification of larger quantities of the compound. warwick.ac.uk While the principles are the same as analytical HPLC, preparative systems use larger columns and higher flow rates to handle greater sample loads. warwick.ac.uk By collecting the fraction corresponding to the elution of this compound, a highly pure sample can be obtained.
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Quantification and identification | Isolation and purification |
| Sample Amount | Microgram (µg) range | Milligram (mg) to gram (g) range |
| Column Size | Smaller diameter and length | Larger diameter and length |
| Flow Rate | Lower | Higher |
| Detector | UV, MS | Primarily UV |
Micellar Electrokinetic Chromatography (MEKC) for Derivatized Analytes
A comprehensive search of scientific literature reveals a notable absence of specific studies on the application of Micellar Electrokinetic Chromatography (MEKC) for the analysis of derivatized this compound. While MEKC is a powerful separation technique for a wide array of neutral and charged molecules, and has been applied to various dione compounds, its direct application to derivatives of this compound has not been documented in available research.
The principles of MEKC suggest that for an analysis of derivatized this compound to be developed, several key parameters would need to be optimized. These would include the selection of an appropriate derivatizing agent to enhance detectability or introduce a charge, the choice of surfactant and its concentration to form the micellar pseudo-stationary phase, and the composition of the background electrolyte, including pH and any organic modifiers.
Although no direct experimental data exists for this compound, research on analogous compounds provides a theoretical framework. For instance, studies on other cyclohexane-1,3-dione systems have utilized derivatization to analyze aldehydes, where the dione itself acts as the derivatizing agent. In a hypothetical MEKC method for derivatized this compound, the separation would be governed by the differential partitioning of the analyte between the aqueous buffer and the hydrophobic core of the micelles.
Without specific research findings, it is not possible to provide detailed experimental conditions, research findings, or data tables for the MEKC analysis of derivatized this compound. The development of such a method would require empirical investigation to establish optimal separation and detection parameters.
Applications of 5 Cyclohexylcyclohexane 1,3 Dione in Advanced Organic Synthesis and Chemical Research
Role as a Versatile Synthetic Intermediate and Building Block
The utility of 5-Cyclohexylcyclohexane-1,3-dione as a synthetic intermediate stems from the reactivity of its β-dicarbonyl moiety. The methylene (B1212753) protons located between the two carbonyl groups are acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate is a key intermediate that can participate in a wide array of carbon-carbon bond-forming reactions, making the entire molecule a versatile building block.
Precursor for Complex Organic Molecules
This compound serves as a precursor for a multitude of more intricate organic molecules. Its dione (B5365651) functionality allows for transformations into various carbocyclic and heterocyclic systems. A common synthetic route involves the acylation of the C-2 position, which is the carbon situated between the two carbonyl groups. This reaction is pivotal in producing a class of compounds known as triketones. chesci.com These triketone structures are not only important in their own right but also serve as intermediates for further chemical elaboration. The presence of the 5-cyclohexyl group provides specific steric and electronic properties that can influence the outcome of these synthetic transformations and the characteristics of the resulting complex molecules.
Synthesis of Diversified Chemical Libraries
In modern chemical research, particularly in the fields of drug discovery and agrochemical development, the ability to rapidly synthesize a large number of related compounds—a chemical library—is crucial for screening and identifying new bioactive agents. The this compound scaffold is well-suited for this purpose. Its reactive nature allows for the systematic introduction of a wide variety of chemical groups at different positions. For instance, different acyl groups can be introduced at the C-2 position, and the carbonyl groups themselves can be modified to form enol ethers or other derivatives. This modular approach enables the generation of a diverse library of compounds from a single starting framework, facilitating the exploration of structure-activity relationships (SAR) to optimize for a desired biological effect.
Application in Natural Product Total Synthesis
The total synthesis of natural products—the complete chemical synthesis of complex molecules of biological origin from simple, commercially available starting materials—is a significant measure of the power of organic synthesis. This compound and its related derivatives are valuable starting points in this demanding field.
Strategic Utility in Constructing Complex Carbon Skeletons and Stereocenters
The structure of this compound offers distinct advantages for building the complex architectures often found in natural products. The cyclohexane (B81311) ring provides a rigid, well-defined three-dimensional framework upon which new stereocenters and ring systems can be constructed with a high degree of control. The existing stereocenter at the C-5 position, where the cyclohexyl group is attached, can exert stereochemical influence on subsequent reactions, guiding the formation of new chiral centers in a predictable manner. Furthermore, the dione functionality is a gateway to various annulation strategies, which are reactions that build new rings onto an existing structure. This capability is essential for assembling the polycyclic carbon skeletons that are characteristic of many classes of natural products.
Examples in the Synthesis of Specific Natural Products and Their Analogs
While specific examples of the total synthesis of natural products starting directly from this compound are specialized, the general class of cyclohexane-1,3-diones is widely employed. These compounds are precursors in the synthesis of natural product analogs and complex heterocyclic systems with significant biological activity. For instance, the triketone structure derived from the acylation of cyclohexane-1,3-diones is inspired by the natural phytotoxin leptospermone, which is produced by the bottlebrush plant. chesci.com This highlights the role of this chemical class as a bridge between natural product structures and the development of new functional molecules. The synthesis of analogs using the 5-cyclohexyl variant allows for the exploration of how this specific substituent impacts biological activity.
Agricultural Chemistry Applications: Development of Herbicidal Agents
One of the most prominent applications of this compound and related compounds is in agricultural chemistry, specifically in the development of herbicides. wipo.intresearchgate.net This application leverages the ability of these molecules to be converted into potent enzyme inhibitors.
The primary mechanism of action for this class of herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comwikipedia.org HPPD is a critical enzyme in plants for the biosynthesis of plastoquinone (B1678516) and tocopherols. unl.edu Plastoquinone is essential for carotenoid biosynthesis, which in turn protects chlorophyll (B73375) from photo-destruction. wikipedia.org By inhibiting HPPD, these herbicides disrupt this vital pathway, leading to the bleaching of new growth and eventual plant death. chesci.com
Herbicides derived from this scaffold belong to the triketone class. wikipedia.org The synthesis typically involves the acylation of a substituted cyclohexane-1,3-dione at the C-2 position. chesci.com The resulting 2-acyl-cyclohexane-1,3-dione structure is the key pharmacophore responsible for inhibiting the HPPD enzyme. mdpi.com The 1,3-dione moiety itself is crucial for the molecule's inhibitory activity. mdpi.com The substituents on the cyclohexane ring and the acyl group are modified to fine-tune the herbicide's potency, crop selectivity, and spectrum of weed control. Several commercial HPPD-inhibiting herbicides are based on this chemical framework. wikipedia.orgunl.edu
| Herbicide Class | Core Structure | Mechanism of Action | Key Enzyme Target | References |
| Triketones | 2-Acyl-cyclohexane-1,3-dione | Inhibition of pigment biosynthesis | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | mdpi.com, chesci.com, wikipedia.org |
| Pyrazolones | Pyrazolone ring system | Inhibition of pigment biosynthesis | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | wikipedia.org, unl.edu |
| Diketonitriles | Diketonitrile moiety | Inhibition of pigment biosynthesis | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | wikipedia.org |
The versatile chemical structure of this compound has positioned it as a valuable building block in the realms of advanced organic synthesis and chemical research. Its unique arrangement of a cyclohexane ring substituted with a cyclohexyl group at the 5-position, along with two keto groups, provides distinct reactivity that is leveraged in the creation of complex molecules with significant biological and material properties.
Structure-Activity Relationship Studies for Herbicidal Efficacy
Derivatives of cyclohexane-1,3-dione are well-established for their herbicidal properties, primarily through the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biosynthesis of plastoquinone, an essential component for carotenoid production in plants. Inhibition of HPPD leads to a rapid bleaching effect and ultimately, the demise of the plant.
Structure-activity relationship (SAR) studies are pivotal in optimizing the herbicidal potency of these compounds. Research has demonstrated that the 1,3-dione moiety is a fundamental requirement for HPPD inhibitory activity. The nature of the substituent at the 5-position of the cyclohexane-1,3-dione ring significantly influences the efficacy. For instance, studies on various 2-acyl-cyclohexane-1,3-dione congeners have revealed that the length of the alkyl side chain is a critical determinant of inhibitory potential. One study found that a C11 alkyl side chain on a 2-acyl-cyclohexane-1,3-dione resulted in potent inhibition of plant HPPD, even slightly surpassing the activity of the commercial herbicide sulcotrione. mdpi.comnih.gov
Furthermore, quantitative structure-activity relationship (QSAR) analyses have been employed to dissect the key structural features that impart activity. These studies have shown that while the 1,3-dione feature is essential, the presence of other functionalities, such as double bonds or hydroxyl groups on the cyclohexane ring, can diminish the herbicidal effect. mdpi.comnih.gov This detailed understanding of the SAR allows for the rational design of more effective and selective herbicides.
Synthesis of Environmentally Benign Herbicidal Triketones
The insights gained from SAR studies have fueled the synthesis of novel triketone herbicides with improved environmental profiles. The focus is on developing compounds that exhibit high efficacy against a broad spectrum of weeds while demonstrating selectivity for crops and lower environmental persistence. nih.govnih.gov
The synthesis of these next-generation herbicides often involves the use of cyclohexane-1,3-dione derivatives as key intermediates. organic-chemistry.org For example, a series of 3-hydroxy-2-(6-substituted phenoxynicotinoyl)-2-cyclohexen-1-one derivatives were designed and synthesized with the aim of developing herbicides with excellent activity. nih.gov Preliminary bioassays confirmed that some of these compounds displayed good herbicidal activity. nih.gov
Moreover, research into the synthesis of triketone herbicides containing natural product fragments aims to leverage the inherent bioactivity and biodegradability of these moieties. nih.gov By combining the essential triketone pharmacophore with fragments from natural sources, chemists are working towards creating herbicides that are both potent and more environmentally friendly. nih.gov
Applications in Chemical Biology and Medicinal Chemistry: Scaffold for Bioactive Compound Synthesis
The cyclohexane-1,3-dione framework is not only relevant in agrochemicals but also serves as a versatile scaffold for the synthesis of a wide array of bioactive compounds in chemical biology and medicinal chemistry. researchgate.netresearchgate.net Its ability to participate in various chemical transformations makes it a valuable starting material for creating diverse molecular architectures with potential therapeutic applications. researchgate.netresearchgate.net
Rational Design and Synthesis of c-Met Kinase Inhibitors and Related Compounds
A significant area of research involves the use of cyclohexane-1,3-dione derivatives in the rational design and synthesis of inhibitors for c-Met kinase. nih.govnih.gov The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, and its aberrant activation is implicated in various cancers. nih.gov
Researchers have successfully synthesized novel 1,2,4-triazine (B1199460) derivatives using cyclohexane-1,3-dione as a starting material. nih.gov These compounds have demonstrated potent inhibitory activity against c-Met kinase, with some exhibiting IC50 values in the nanomolar range, surpassing the potency of the known inhibitor foretinib. nih.gov Molecular modeling studies have provided insights into the binding modes of these compounds within the active site of c-Met kinase, guiding further optimization of their structure for enhanced activity and selectivity. nih.gov
The following table provides a summary of the inhibitory activity of selected cyclohexane-1,3-dione-derived compounds against c-Met kinase:
| Compound | c-Met Kinase IC50 (nM) |
| 5 | < 1.00 |
| 7a | < 1.00 |
| 7b | < 1.00 |
| 10c | < 1.00 |
| 10e | < 1.00 |
| 11c | < 1.00 |
| 11f | < 1.00 |
| Foretinib (Reference) | 1.16 |
Data sourced from a study on 1,2,4-triazine derivatives. nih.gov
Development of Scaffolds for Enzyme Inhibition Studies
Beyond c-Met kinase, the cyclohexane-1,3-dione scaffold is being explored for the development of inhibitors against other enzymes. The inherent ability of the 1,3-dione moiety to chelate metal ions is a key feature that can be exploited in the design of enzyme inhibitors, particularly those with a metal ion in their active site. mdpi.com
The versatility of the cyclohexane-1,3-dione core allows for the introduction of various substituents, enabling the creation of libraries of compounds for screening against different enzymatic targets. This approach facilitates the discovery of new lead compounds for drug development.
Contributions to Advanced Materials Research and Functional Molecule Design
The application of this compound and its derivatives extends into the field of advanced materials research. The unique structural and electronic properties of these compounds make them interesting candidates for the design of functional molecules with specific optical, electronic, or self-assembly characteristics.
While this area is still emerging, the principles of molecular design learned from its application in medicinal chemistry and agrochemistry can be translated to the development of novel materials. The ability to precisely control the molecular architecture by modifying the cyclohexane-1,3-dione scaffold opens up possibilities for creating materials with tailored properties for a range of applications.
Future Research Directions and Emerging Trends in 5 Cyclohexylcyclohexane 1,3 Dione Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of cyclohexane-1,3-dione derivatives has traditionally relied on methods that can be lengthy and costly. google.com Future research is focused on developing more efficient, atom-economical, and environmentally friendly synthetic routes.
Key Research Thrusts:
One-Pot Reactions: Developing one-pot syntheses that combine multiple reaction steps, such as a double Michael addition and Claisen-type condensation, can significantly improve efficiency. google.com
Green Chemistry Approaches: The use of greener solvents and catalysts is a key trend. Research into bio-based synthesis routes, starting from feedstocks like hemicellulose, is being explored for related dione (B5365651) compounds and could be adapted for 5-Cyclohexylcyclohexane-1,3-dione. rsc.org
Novel Catalytic Systems: The exploration of new catalysts, including solid-supported reagents and organocatalysts, aims to improve reaction rates and simplify purification processes. google.comresearchgate.net For instance, the use of a Ru Shvo catalyst has been shown to be effective in the isomerization step of a related cyclopentane-1,3-dione synthesis. rsc.org
Table 1: Comparison of Synthetic Approaches for Cyclohexane-1,3-dione Derivatives
| Synthetic Approach | Precursors | Reagents/Conditions | Advantages |
| Traditional Methods | Resorcinol | Semi-hydrogenation | Established method |
| One-Pot Synthesis | Acetone (B3395972), Ethyl acrylate | Sodium hydride, Toluene | Facile, Atom economy |
| Bio-based Route | Furfuryl alcohol | Ru Shvo catalyst | Sustainable |
Exploration of Unconventional Chemical Transformations
Beyond established reactions, researchers are investigating novel chemical transformations of the this compound scaffold to access new molecular architectures.
Areas of Investigation:
Multi-component Reactions: These reactions, where multiple starting materials react to form a single product in a one-pot process, are being used to create complex heterocyclic structures from cyclohexane-1,3-dione precursors. researchgate.netnih.gov
Domino Reactions: The development of domino reaction sequences, where a single event triggers a cascade of subsequent transformations, offers a powerful strategy for rapidly building molecular complexity.
Photochemical and Electrochemical Methods: The use of light or electricity to drive chemical reactions can provide access to unique reactivity patterns that are not achievable through traditional thermal methods.
Advanced Computational Tools for Predictive Chemistry and Material Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials.
Applications in this compound Research:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being used to correlate the structural features of cyclohexane-1,3-dione derivatives with their biological activities, such as herbicidal or anticancer effects. nih.gov
Molecular Docking: In silico molecular docking studies help to predict the binding interactions of this compound derivatives with biological targets, such as enzymes or receptors. researchgate.net This is crucial for the development of new therapeutic agents.
Material Property Prediction: Computational methods can be employed to predict the physical and chemical properties of materials incorporating the this compound moiety, aiding in the design of new functional materials.
Expansion of Applications in Highly Specialized Chemical Fields
The unique structural and chemical properties of this compound and its derivatives make them attractive candidates for a range of specialized applications.
Emerging Application Areas:
Medicinal Chemistry: The cyclohexane-1,3-dione scaffold is a key structural fragment in a number of natural and synthetic compounds with therapeutic potential, including anticancer and anti-inflammatory agents. nih.govmdpi.com Future research will focus on synthesizing and evaluating novel derivatives for a wider range of diseases.
Agrochemicals: Derivatives of cyclohexane-1,3-dione are known to possess herbicidal and plant growth regulating properties. google.com Ongoing research aims to develop new, more selective, and environmentally benign agrochemicals.
Functional Materials: The ability of the dione moiety to participate in various chemical reactions makes it a versatile building block for the synthesis of functional polymers, dyes, and other advanced materials. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 5-Cyclohexylcyclohexane-1,3-dione, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves cyclohexane-1,3-dione derivatives as precursors. A plausible route is the condensation of cyclohexylmagnesium bromide with cyclohexane-1,3-dione under anhydrous conditions. Key parameters include:
- Temperature : Controlled between 0–5°C to prevent side reactions (e.g., over-alkylation) .
- Catalysts : Lewis acids like BF₃·Et₂O may enhance electrophilic substitution efficiency .
- Solvent Selection : Tetrahydrofuran (THF) or diethyl ether ensures solubility of Grignard reagents .
Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product in ≥90% purity.
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : The diketone protons (C=O adjacent CH₂) appear as singlet peaks at δ 2.8–3.2 ppm, while cyclohexyl protons show multiplet signals at δ 1.2–2.0 ppm .
- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ confirms the diketone C=O stretch .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 192 (C₁₂H₁₆O₂) with fragmentation patterns (e.g., loss of CO groups) validate the structure .
- X-ray Diffraction : Resolves crystal packing and confirms steric effects from the cyclohexyl substituent .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecule’s geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for binding .
- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Use software like AutoDock Vina to estimate binding affinities (ΔG values ≤ -7 kcal/mol suggest strong inhibition) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 indicates moderate lipophilicity) for drug-likeness .
Q. What strategies resolve contradictory data on the reactivity of this compound in different solvent systems?
- Methodological Answer :
- Factorial Design : Test variables (solvent polarity, temperature, catalyst loading) using a 2³ factorial matrix to identify interactions affecting reactivity .
- Controlled Replication : Repeat reactions in polar aprotic (DMF) vs. non-polar (toluene) solvents to isolate solvent effects.
- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to determine if free-radical pathways contribute to discrepancies .
Q. How does steric hindrance from the cyclohexyl group influence regioselectivity in derivatization reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of 5-Cyclohexyl vs. 5-methyl analogs in nucleophilic additions (e.g., with hydroxylamine). Slower kinetics (e.g., k reduced by 40%) indicate steric barriers .
- Crystallographic Analysis : X-ray structures reveal spatial constraints at the 5-position, favoring axial attack in chair-conformation intermediates .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles mandatory; use FFP2 respirators if airborne dust is generated .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .
- Waste Disposal : Neutralize residual compound with 10% NaOH before incineration by licensed facilities .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points for this compound?
- Methodological Answer :
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to compare thermograms; impurities broaden melting ranges .
- Polymorphism Screening : Perform slurry experiments in solvents (e.g., acetonitrile, ethyl acetate) to identify metastable crystalline forms .
- Inter-Lab Validation : Share samples with independent labs using standardized methods (e.g., ASTM E794) .
Experimental Design
Q. What factorial design parameters optimize the synthesis of this compound derivatives for high-throughput screening?
- Methodological Answer :
- Variables : Reaction time (6–24 hr), temperature (25–80°C), and molar ratio (1:1 to 1:3 substrate:catalyst) .
- Response Surface Methodology (RSM) : Model interactions using Central Composite Design (CCD) to maximize yield (>85%) and minimize byproducts .
- Automation : Employ robotic liquid handlers for parallel reactions, reducing human error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
